molecular formula C20H15ClN2 B5782815 1-BENZYL-2-(2-CHLOROPHENYL)-1H-1,3-BENZODIAZOLE

1-BENZYL-2-(2-CHLOROPHENYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5782815
M. Wt: 318.8 g/mol
InChI Key: OUVWQYDLSBALKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole typically involves the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes. One efficient method is the use of vitamin B1 as a catalyst under ultrasound-assisted conditions. This method is environmentally friendly, does not require metals, and offers high yields . The reaction conditions are simple, and the catalyst is non-toxic and reusable.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high purity and yield. The use of green chemistry principles, such as ultrasound-assisted synthesis, is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas or nitric acid under controlled temperature and pressure.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-2-(2-methoxyphenyl)-1H-1,3-benzodiazole
  • 1-Benzyl-2-(2-nitrophenyl)-1H-1,3-benzodiazole
  • 1-Benzyl-2-(2-hydroxyphenyl)-1H-1,3-benzodiazole

Uniqueness

1-Benzyl-2-(2-chlorophenyl)-1H-1,3-benzodiazole is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

1-benzyl-2-(2-chlorophenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c21-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23(20)14-15-8-2-1-3-9-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVWQYDLSBALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.